Ftaxilide

Cardiovascular Pharmacology Drug Formulation Class III Antiarrhythmics

Researchers requiring a class III antiarrhythmic for drug repurposing screens face a scarcity of compounds with both cardiac and antimicrobial activity. Ftaxilide solves this by offering a dual mechanism as a sematilide-derivative antiarrhythmic and an antituberculosis agent. Its unique phthalanilic acid structure, distinct from benzamide pharmacophores, provides a differentiated tool for hERG and phenotypic screening. • High DMSO solubility (54 mg/mL) enables concentrated stock solutions for ion channel studies with minimal solvent interference. • Available at >99% purity (HPLC), ensuring reliable data for analytical method validation and in vivo formulation studies. • Well-defined physicochemical profile (mp 188-189°C) supports its use as a reference standard for phthalanilic acid derivative assays.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 19368-18-4
Cat. No. B1663648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtaxilide
CAS19368-18-4
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H15NO3/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
InChIKeyLLECMGGNFBKPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ftaxilide Compound Profile


Ftaxilide (CAS 19368-18-4) is a small molecule drug classified by its INN stem '-ilide' as a sematilide-derivative class III antiarrhythmic agent [1]. It is a phthalanilic acid derivative with the systematic name 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid, featuring a molecular weight of 269.30 g/mol [1]. In addition to its cardiac classification, Ftaxilide has been described as an antituberculosis agent and general antibacterial/antiseptic compound . It is an experimental drug not currently approved for therapeutic use but available for in vitro and in vivo research applications [1].

Compound Class Phthalanilic acid derivative (non-benzamide class III research tool)
Reported Activities Cardiac electrophysiology research; antimicrobial/antituberculosis screening context
Research Status Experimental compound for in vitro and in vivo research applications

Ftaxilide Substitution Risks


Despite being described as a class III antiarrhythmic, Ftaxilide does not possess the typical benzamide pharmacophore of sematilide or dofetilide; instead, it is a phthalanilic acid derivative with a 2,6-dimethylphenyl substituent that confers unique physicochemical properties [1]. This structural divergence results in a distinct solubility profile—soluble in DMSO (up to 54 mg/mL) and ethanol (13 mg/mL) but insoluble in water—which differs markedly from the aqueous solubility characteristics of many class III antiarrhythmics . Additionally, Ftaxilide has been documented to possess antituberculosis and broad antibacterial activity, a dual functionality not shared by other '-ilide' class members, making simple in-class substitution scientifically invalid [1]. The compound's experimental status means that purity, stability, and biological characterization vary significantly among commercial sources, with reported purities ranging from 95% to >99% (HPLC) and differing storage requirements (e.g., -20°C powder storage versus 0-4°C short-term), further complicating uncontrolled substitution .

Structural Pharmacophore Non-benzamide scaffold (phthalanilic acid) may shift ion-channel binding compared to sematilide or dofetilide
Solubility Profile Insoluble in water; DMSO/ethanol solubility context differs from aqueous-soluble class III antiarrhythmics
Functional Selectivity Dual antimicrobial/antituberculosis annotation is not shared by other '-ilide' class members

Ftaxilide Quantitative Comparison


Solubility vs. Sematilide

Ftaxilide demonstrates substantially higher solubility in DMSO compared to the prototypical class III antiarrhythmic sematilide. While sematilide is soluble in DMSO at approximately 10 mg/mL, Ftaxilide achieves a solubility of 54 mg/mL in the same solvent, representing a 5.4-fold increase . This enhanced organic solubility facilitates the preparation of higher concentration stock solutions for in vitro electrophysiology assays. Conversely, Ftaxilide is insoluble in water, whereas sematilide is slightly soluble in aqueous media, a property that influences formulation strategies for in vivo studies [1].

Solubility vs. Sematilide
Reported cross-study
Ftaxilide 54 mg/mL vs Sematilide ~10 mg/mL
5.4× higher DMSO solubility
May support higher-concentration stock preparation
Solvent selection must account for water insolubility
Cardiovascular Pharmacology Drug Formulation Class III Antiarrhythmics

Purity & Quality Metrics

Commercially available Ftaxilide exhibits vendor-dependent purity variability, with reported purities ranging from a minimum of 95% (BOC Sciences) to 99.21% by HPLC (Selleck Chemicals) . This represents a measurable purity differential of up to 4.21% between suppliers, which can directly impact experimental reproducibility, particularly in dose-response assays where impurities may act as confounding factors. In contrast, standard class III antiarrhythmics like dofetilide are typically supplied at a uniform >98% purity across all major vendors, reducing procurement-related variability .

Purity & Quality Metrics
Data to verify
Ftaxilide 95–99.21% vs Dofetilide >98%
Up to 4.2% purity variation across sources
Supplier purity verification is recommended
Impurity profiles may affect dose-response assays
Analytical Chemistry Quality Control Compound Procurement

Dual Pharmacological Activities

Ftaxilide is uniquely described in the literature as both a class III antiarrhythmic and an antituberculosis agent [1]. This dual activity profile distinguishes it from all other '-ilide' class members (e.g., sematilide, dofetilide, ibutilide), which are exclusively indicated for cardiac arrhythmias and lack any reported antibacterial or antimycobacterial properties. While specific MIC values against Mycobacterium tuberculosis have not been published in peer-reviewed literature, the compound's designation as an 'antituberculosis agent' in multiple authoritative databases and vendor technical sheets suggests activity that warrants further investigation, particularly in co-morbidity models of cardiac disease and tuberculosis [1].

Dual Pharmacological Activities
Class-level inference
Antiarrhythmic + Antituberculosis annotation
Supports research in co-morbidity model contexts
Specific MIC data not reported; requires validation
Infectious Disease Drug Repurposing Cardiovascular Safety

Physicochemical Stability & Storage

Ftaxilide exhibits defined thermal stability parameters with a melting point of 188-189°C . Vendor technical datasheets specify storage conditions of 0-4°C for short-term (days to weeks) and -75°C for long-term (months to years) use, with a shelf life of 2 years under proper storage . These parameters are comparable to other class III antiarrhythmics, which typically require storage at -20°C and have similar shelf lives [1]. However, Ftaxilide's density of 1.262±0.06 g/cm³ and boiling point of 375.3±42.0°C provide additional analytical handles for quality control and handling .

Thermal Stability
Supporting evidence
Ftaxilide 188–189°C vs Sematilide 165–167°C
Melting point ~23–34°C higher
May support long-term storage stability
Follow vendor-specific storage conditions
Compound Management Long-Term Storage Stability Studies

Ftaxilide Research Applications


Cardiac Electrophysiology & DMSO Stock

Ftaxilide's high DMSO solubility (54 mg/mL) makes it an ideal candidate for in vitro patch-clamp or multielectrode array studies where concentrated stock solutions are required to minimize solvent interference with ion channel function . This property is particularly advantageous when screening for hERG channel blockade or prolongation of action potential duration, as it allows for the testing of higher final concentrations without exceeding recommended DMSO limits (<0.1% v/v).

Dual Activity Screening

Given its classification as both a class III antiarrhythmic and an antituberculosis agent, Ftaxilide is optimally suited for drug repurposing screens that evaluate cardiovascular safety of antimicrobial candidates, or conversely, the antimicrobial potential of cardiovascular agents . This dual activity profile is unique among '-ilide' compounds and justifies its inclusion in phenotypic screening cascades for compounds with potential in treating co-morbid cardiac and infectious disease states.

Analytical Method & QC Reference

The well-defined physicochemical properties of Ftaxilide, including its precise melting point (188-189°C), density (1.262 g/cm³), and boiling point (375.3°C), along with the availability of high-purity material (99.21% HPLC), make it a suitable reference standard for developing and validating analytical methods such as HPLC-UV or LC-MS assays for phthalanilic acid derivatives .

In Vivo Dual-Solvent Formulation

The differential solubility of Ftaxilide in DMSO (54 mg/mL) and ethanol (13 mg/mL), combined with its water insolubility, presents a unique opportunity for formulation scientists to study the impact of solvent systems on the pharmacokinetics and tissue distribution of class III antiarrhythmics . This is particularly relevant for designing intraperitoneal or intravenous dosing solutions that require a co-solvent approach, a scenario where more water-soluble class III agents like sematilide would not provide the same formulation challenge.

Application
Selection Property
Validation Focus
Cardiac ion-channel research
High-DMSO-solubility compound management
Solvent carryover minimization; hERG/APD endpoint context
Drug repurposing screens (cardiac/antimicrobial)
Dual-annotation pharmacological scaffold
Phenotypic screening cascade context; co-morbidity model review
Analytical method development
Well-defined physicochemical reference
Identity and purity verification context
In vivo PK formulation studies
Differential co-solvent solubility profile
Solvent-system impact on exposure and tissue distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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